2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide
Description
2-[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide is a synthetic compound featuring a substituted imidazole core with a 4-methoxybenzyl group at the 1-position and a thioether-linked acetamide moiety at the 2-position, where the acetamide nitrogen is substituted with a propyl chain. The 4-methoxyphenyl group is a common pharmacophore in drug design due to its balance of lipophilicity and electronic effects, as seen in compounds like astemizole .
Properties
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-3-8-17-15(20)12-22-16-18-9-10-19(16)11-13-4-6-14(21-2)7-5-13/h4-7,9-10H,3,8,11-12H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCWGPWMKWCUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC=CN1CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
The compound’s impact on biochemical pathways is also unclear due to the lack of specific target information. Compounds with similar structures have been shown to influence various pathways, such as the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Given its molecular structure, it’s likely to have good absorption and distribution profiles. Its metabolism and excretion patterns would need to be investigated further.
Biological Activity
The compound 2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, a methoxyphenyl group, and a propylacetamide moiety, contributing to its diverse pharmacological profile. The presence of sulfur in the structure may enhance its reactivity and interaction with biological targets.
Analgesic Effects
Studies on related compounds suggest potential analgesic effects. For example, derivatives of imidazole have been investigated for their interactions with opioid receptors, offering pain relief without the severe side effects associated with traditional opioids . The compound's structure may allow it to act as a μ-opioid receptor agonist, providing insights into its possible use in pain management.
The proposed mechanism of action for 2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide likely involves modulation of neurotransmitter systems. Similar compounds have been documented to influence the central nervous system (CNS) by interacting with various receptors, including serotonin and dopamine receptors. This interaction can lead to altered pain perception and mood regulation.
Study 1: Structure-Activity Relationship (SAR)
A study focused on the SAR of imidazole derivatives revealed that modifications at the phenyl ring significantly affect biological activity. The introduction of methoxy groups was associated with enhanced lipophilicity and improved receptor binding affinity. This suggests that the methoxyphenyl component of our compound may contribute positively to its bioactivity.
Study 2: In Vivo Efficacy
In vivo studies using animal models have demonstrated that similar imidazole-based compounds exhibit significant anti-nociceptive effects in pain models such as the tail-flick test. These findings support the hypothesis that 2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide may also possess similar analgesic properties .
Data Table: Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is structurally analogous to 2-[(1-(4-fluorobenzyl)imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (), differing in two key aspects:
Benzyl substituent : The target compound has a 4-methoxybenzyl group, while the analogue features a 4-fluorobenzyl group.
- The methoxy group is electron-donating, increasing electron density on the aromatic ring, whereas the fluoro group is electron-withdrawing. This difference may alter binding affinity to targets like the parathyroid hormone receptor (PTH1R) .
Acetamide substituent: The target’s N-propyl group contrasts with the analogue’s N-(4-methoxyphenyl) group.
Functional Analogues
- Astemizole (): A benzimidazole-based antihistamine with a 4-fluorophenylmethyl group. While structurally distinct, its use of aromatic substitution (e.g., 4-methoxy in raw materials) highlights the importance of regioselectivity in drug design. The target compound’s imidazole-thioether scaffold may offer similar metabolic stability due to reduced susceptibility to oxidative degradation compared to astemizole’s piperidine ring .
- S-Alkylated 1,2,4-triazoles (): These compounds share synthetic pathways (e.g., S-alkylation with α-halogenated ketones under basic conditions) and spectral validation methods (IR bands for C=O, NH). However, the target’s imidazole core may confer distinct tautomeric behavior and electronic properties compared to triazoles .
Table 1. Structural and Functional Comparison
Pharmacological Implications
- Lipophilicity : The propyl group may increase logP compared to aromatic acetamide substituents, favoring blood-brain barrier penetration for CNS targets.
- Receptor selectivity : The 4-methoxybenzyl group could enhance binding to serotonin or histamine receptors, similar to astemizole’s fluorobenzyl moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
